molecular formula C6H11ClN2O B1460149 (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride CAS No. 1807921-05-6

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B1460149
CAS RN: 1807921-05-6
M. Wt: 162.62 g/mol
InChI Key: QBMTWUGXENYRJQ-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride, also known as Moxifloxacin hydrochloride, is a synthetic antibiotic developed by Bayer AG in the late 1990s. It is part of the quinolone family of antibiotics and is used to treat a variety of bacterial infections, including pneumonia, sinusitis, bronchitis, and skin infections. It works by inhibiting the growth of bacteria, thereby preventing them from reproducing and causing further harm. Moxifloxacin hydrochloride is available in both oral and intravenous forms, and is typically given as a once-daily dose.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

  • Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds is a foundational aspect of medicinal chemistry. For example, Abdel-Wahab et al. (2023) demonstrated the synthesis of a heterocyclic compound through the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride, highlighting the importance of such reactions in generating novel compounds for potential pharmaceutical applications Abdel-Wahab et al., 2023.

  • Advanced Synthesis Techniques : Merkul and Müller (2006) explored a novel three-component synthesis method involving propargyl amine for producing oxazolyl ethanones, which are crucial intermediates in pharmaceutical synthesis. This process exemplifies the innovative approaches in the construction of complex molecules Merkul & Müller, 2006.

  • Structural Characterization : The structural characterization of newly synthesized heterocyclic compounds is vital for understanding their properties and potential applications. Kukuljan et al. (2016) detailed the synthesis and crystal structure analysis of methyl esters of oxazole-carboxylic acids, contributing to the knowledge base of oxazole derivatives and their potential utility in various domains Kukuljan, Kranjc, & Perdih, 2016.

Potential Applications in Drug Discovery

  • Drug Discovery and Development : Research on heterocyclic compounds, including those related to oxazoles, is crucial in drug discovery due to their diverse pharmacological properties. For instance, the development of neurokinin-1 receptor antagonists for clinical applications in treating emesis and depression showcases the therapeutic potential of these compounds Harrison et al., 2001.

  • Antimicrobial and Antifungal Activity : The synthesis and evaluation of substituted benzo[d]thiazole amides for antimicrobial and antifungal activities demonstrate the broader applicability of heterocyclic compounds in addressing various health concerns, including bacterial and fungal infections Pejchal, Pejchalová, & Růžičková, 2015.

properties

IUPAC Name

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-4-3-6(5(2)7)8-9-4;/h3,5H,7H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMTWUGXENYRJQ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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